艾维霉素

描述

Synthesis Analysis

Ervamycine's synthesis involves complex chemical processes, including solution precipitation and combustion synthesis. The comparison of these methods reveals differences in the morphological and chemical nature of the synthesized nanoparticles. Solution precipitation can lead to different precursor compositions, whereas combustion synthesis yields phase-pure, cubic structures. The addition of ammonium sulfate during combustion synthesis reduces particle size and agglomeration, enhancing the crystallinity of the nanoparticles (Kokuoz et al., 2009).

Molecular Structure Analysis

The molecular structure of Ervamycine and related compounds has been extensively studied. Techniques such as X-ray diffraction and Fourier transform infrared spectroscopy have been employed to characterize the structure of synthesized nanoparticles. For instance, erbium-doped yttria nanoparticles exhibit cubic phases, and the structure directly influences their properties and performance (Kokuoz et al., 2009).

Chemical Reactions and Properties

Chemical reactions and properties of Ervamycine derivatives involve the manipulation of elemental compositions and doping concentrations. For example, altering Er3+ ion doping in Gd2O3:Er3+ nanocrystals affects the upconversion properties, leading to enhanced red and blue/UV emissions. This phenomenon is attributed to the involvement of multi-photon processes in the upconversion mechanism, highlighting the complex chemical behavior of these compounds (Xu et al., 2008).

Physical Properties Analysis

The physical properties of Ervamycine-related compounds, such as nanoparticle size, surface area, and agglomeration, are critical for their application. These properties are influenced by synthesis methods, with solution precipitation and combustion synthesis leading to different outcomes. The surface area and agglomeration levels impact the sinterability and, consequently, the performance of the nanoparticles (Kokuoz et al., 2009).

Chemical Properties Analysis

The chemical properties of Ervamycine derivatives, including their reactivity and stability, are determined by their molecular structure and synthesis conditions. The presence of functional groups and dopants plays a significant role in defining these properties. For instance, the chemical stability and reactivity of erbium-doped strontium fluoride powders are influenced by the synthesis method, highlighting the importance of chemical composition and structure in determining the properties of Ervamycine-related compounds (Rakov et al., 2012).

科学研究应用

研究了补充甘氨酸-精氨酸-α-酮异己酸 (GAKIC) 对多次无氧骑车表现的影响。研究发现 GAKIC 可作为促能剂,减轻在超最大运动的多次发作中平均功率的下降 (Buford & Koch, 2004).

使用基于 1H NMR 的代谢组学方法研究了邻邻'-DDT 对子宫和大脑的雌激素效应。研究表明,邻邻'-DDT 在代谢组水平上具有雌激素受体依赖性和非依赖性效应 (Wang 等,2017).

研究了仙草属仙草变种。alata 对绝经后骨质疏松症大鼠模型中的骨标志物和骨钙的影响。该草药显示出作为雌激素替代疗法的替代剂的潜力 (Shuid 等,2011).

对荧光半导体纳米晶体(也称为量子点或量子点)的研究已从电子材料科学发展到生物应用。它们具有在单分子水平上研究细胞内过程、高分辨率细胞成像等的潜力 (Michalet 等,2005).

一项关于急性扁桃体炎和鼻窦炎中螺旋霉素的研究评估了该药物的疗效和耐受性,显示对两种适应症的总体疗效为 90%,耐受性良好 (Ullah,2011).

在体外和人类心脏移植受者中检查了免疫抑制剂通过 p53 介导的途径对 T 和 B 细胞凋亡的影响。研究发现,这些药物通过 p53 通路抑制 T 和 B 细胞凋亡 (Boldt 等,2006).

作用机制

Target of Action

Ervamycine, also known as Eravacycline, is a fully synthetic fluorocycline antibiotic of the tetracycline class . It has activity against clinically significant gram-negative, gram-positive aerobic, and facultative bacteria . This includes most of those bacteria resistant to cephalosporins, fluoroquinolones, β-lactam/β-lactamase inhibitors, multidrug-resistant strains, and carbapenem-resistant Enterobacteriaceae .

Mode of Action

Ervamycine disrupts bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the incorporation of amino acid residues into elongating peptide chains . In general, Ervamycine is bacteriostatic against gram-positive bacteria (e.g., Staphylococcus aureus and Enterococcus faecalis); however, in vitro bactericidal activity has been shown against certain strains of Escherichia coli and Klebsiella pneumoniae .

Biochemical Pathways

The primary biochemical pathway affected by Ervamycine is the protein synthesis pathway in bacteria. By binding to the 30S ribosomal subunit, Ervamycine prevents the incorporation of amino acid residues into elongating peptide chains . This disrupts the normal protein synthesis process, leading to the inhibition of bacterial growth.

Pharmacokinetics

The pharmacokinetics of Ervamycine, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic efficacy

Result of Action

The primary result of Ervamycine’s action is the inhibition of bacterial growth. By disrupting protein synthesis, Ervamycine prevents bacteria from producing essential proteins, which leads to the inhibition of bacterial growth and proliferation . This makes Ervamycine effective against a wide range of bacteria, including those resistant to other antibiotics .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ervamycine. It is known that gene-environment interactions can play a crucial role in the efficacy of drugs . Therefore, factors such as the presence of other drugs, the patient’s diet, and the specific strain of bacteria could potentially influence the action of Ervamycine.

属性

IUPAC Name |

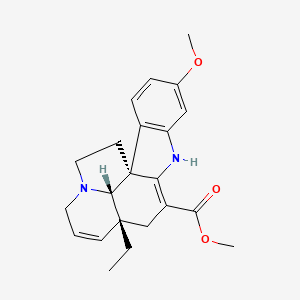

methyl (1R,12R,19S)-12-ethyl-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-4-21-8-5-10-24-11-9-22(20(21)24)16-7-6-14(26-2)12-17(16)23-18(22)15(13-21)19(25)27-3/h5-8,12,20,23H,4,9-11,13H2,1-3H3/t20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEXBRBWRPNGGEZ-FKBYEOEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301032205 | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

27773-39-3 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-16-methoxy-, methyl ester, (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27773-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Methoxytabersonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301032205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERVAMYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX294XSR6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。